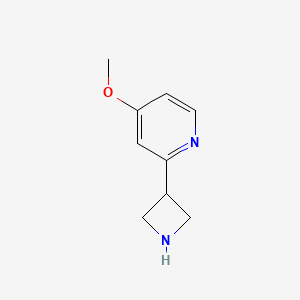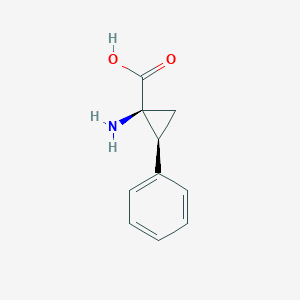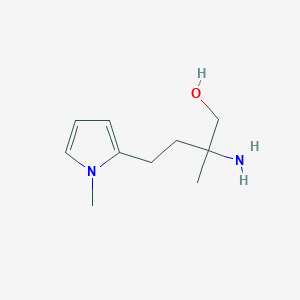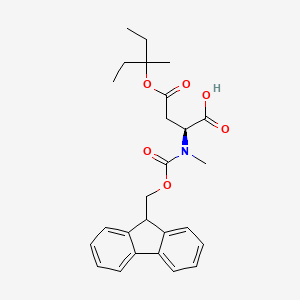
Fmoc-N-Me-L-Asp(OMpe)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-L-Asp(OMpe)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and an aspartic acid residue with a methoxyphenyl ester (OMpe) side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Asp(OMpe)-OH typically involves several steps:
Protection of the Aspartic Acid Residue: The aspartic acid residue is protected using a methoxyphenyl ester (OMpe) to prevent unwanted reactions during subsequent steps.
Methylation of the Amino Group: The amino group of the aspartic acid is methylated to form N-methyl-L-aspartic acid.
Attachment of the Fmoc Group: The Fmoc group is attached to the amino group to protect it during peptide synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the multiple steps required for the synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-L-Asp(OMpe)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Hydrolysis: Cleavage of the methoxyphenyl ester to release the free aspartic acid.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields N-methyl-L-aspartic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
Scientific Research Applications
Chemistry
Fmoc-N-Me-L-Asp(OMpe)-OH is widely used in solid-phase peptide synthesis (SPPS) to create custom peptides for research purposes.
Biology
In biological research, peptides containing this compound can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of peptides containing Fmoc-N-Me-L-Asp(OMpe)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The presence of the N-methyl group can enhance the stability and binding affinity of the peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Asp(OMpe)-OH: Similar structure but without the N-methyl group.
Fmoc-N-Me-L-Asp(OBzl)-OH: Similar structure but with a benzyl ester instead of a methoxyphenyl ester.
Fmoc-N-Me-L-Glu(OMpe)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-L-Asp(OMpe)-OH is unique due to the combination of the Fmoc protecting group, N-methylation, and the methoxyphenyl ester. This combination provides specific properties, such as increased stability and unique reactivity, making it valuable in peptide synthesis.
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-5-26(3,6-2)33-23(28)15-22(24(29)30)27(4)25(31)32-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,5-6,15-16H2,1-4H3,(H,29,30)/t22-/m0/s1 |
InChI Key |
NPTWZXQBUOGGIU-QFIPXVFZSA-N |
Isomeric SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


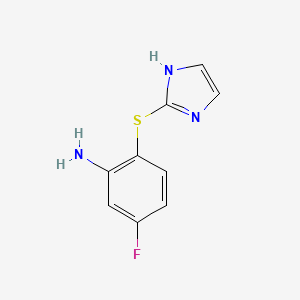
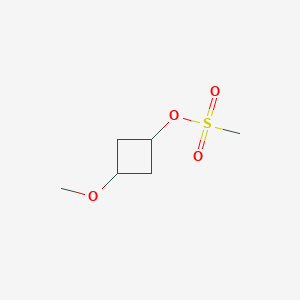
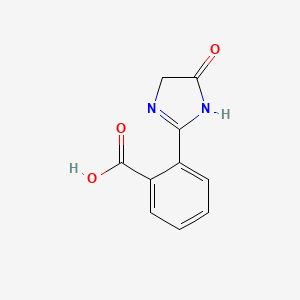
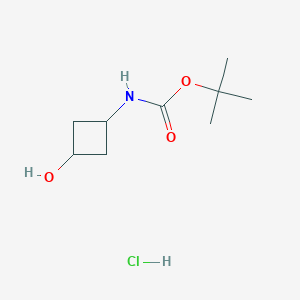
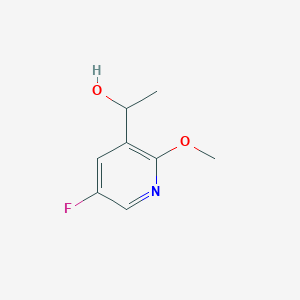
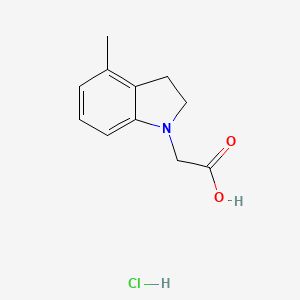
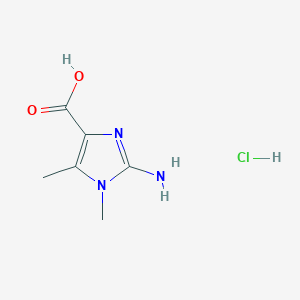
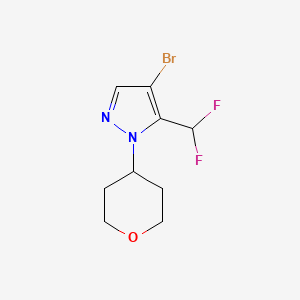
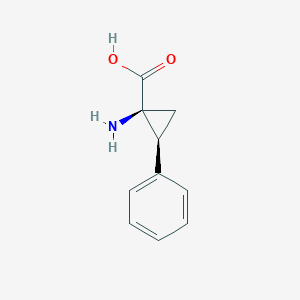
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)

